2-Phenyl-1-propanol

Description

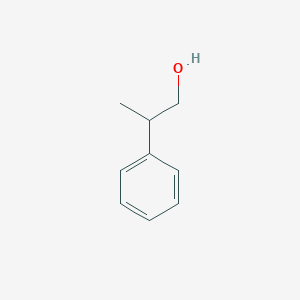

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNSYIPLPAXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037756 | |

| Record name | 2-Phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Sweet floral lilac, hyacinth type aroma | |

| Record name | Benzeneethanol, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylpropanol-1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Methylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

113.00 to 114.00 °C. @ 14.00 mm Hg | |

| Record name | 2-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | beta-Methylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.971-0.978 | |

| Record name | beta-Methylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1123-85-9 | |

| Record name | 2-Phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpropanol-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZYZ88DWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenyl-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategies

Chiral Catalysis

Chiral catalysis is a cornerstone of enantioselective synthesis, employing chiral catalysts to direct a reaction towards the formation of a specific stereoisomer.

The asymmetric hydrogenation of prochiral ketones is a prominent method. For instance, the asymmetric hydrogenation of benzyl (B1604629) methyl ketone using chiral catalysts can yield enantiomerically enriched 2-phenyl-1-propanol. Various chiral ruthenium complexes, often in combination with chiral diphosphine and diamine ligands, have been developed for the highly enantioselective hydrogenation of ketones. nih.gov

Another significant approach is the enantioselective reduction of 2-phenylpropanal (B145474). Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADH), has shown considerable promise. Studies have demonstrated the use of horse liver alcohol dehydrogenase (HLADH) for the stereoselective reduction of racemic 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol with high enantioselectivity. uni-pannon.huresearchgate.netuni-pannon.hu This enzymatic reduction can be performed as a dynamic kinetic resolution, where the unreactive aldehyde enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired alcohol enantiomer. researchgate.net

Table 2: Enantioselective Synthesis Methods

| Method | Substrate | Catalyst/Reagent | Product | Key Findings |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Benzyl Methyl Ketone | Chiral Ru-complexes | Enantiomerically enriched this compound | High enantioselectivity can be achieved. nih.gov |

| Biocatalytic Reduction | Racemic 2-Phenylpropanal | Horse Liver Alcohol Dehydrogenase (HLADH) | (S)-2-Phenyl-1-propanol | High enantioselectivity (up to 100% ee). uni-pannon.huresearchgate.net |

| Asymmetric Reduction | Benzylacetone | Chiral Lactam Alcohol/Borane | Enantiomerically enriched 1-phenyl-2-propanol (B48451) | Moderate to good enantioselectivity. mdpi.com |

Enantioselective Synthesis

Chiral Auxiliary Approaches

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to chemical synthesis, operating under mild conditions with high enantioselectivity. uni-pannon.hubohrium.com Both whole microbial cells and isolated enzymes are utilized for the production of chiral this compound.

Several microorganisms have been employed for the stereoselective synthesis of this compound. For example, Saccharomyces cerevisiae (baker's yeast) has been investigated for the conversion of racemic 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol. uni-pannon.huuni-pannon.hu However, while the cofactor regeneration rate in yeast is efficient, it can exhibit low enantioselectivity due to the presence of multiple enzymes with differing stereopreferences. uni-pannon.hu

Acetobacter aceti has been used for the enantioselective oxidation of racemic this compound to produce (S)-2-phenylpropionic acid, a valuable anti-inflammatory drug precursor. researchgate.net In this kinetic resolution, the (R)-enantiomer of the alcohol remains. The enantioselectivity of this process can be significantly enhanced by the addition of cyclodextrins to the medium. researchgate.net Immobilization of Acetobacter aceti cells, for instance in calcium alginate, has been shown to improve operational stability, allowing the biocatalyst to be reused multiple times without a significant loss of enantioselectivity. researchgate.net

Engineered whole-cell systems have also been developed. An E. coli based whole-cell biocatalyst co-expressing an engineered Candida tenuis xylose reductase (CtXR D51A) and a formate (B1220265) dehydrogenase for NADH recycling has been used for the reductive dynamic kinetic resolution of racemic 2-phenylpropanal. nih.gov This system achieved a high titer of (S)-2-phenylpropanol (115 g/L) with 93.1% ee. nih.gov The use of the whole-cell system provided substantial stabilization to the reductase enzyme. nih.gov

The use of isolated enzymes offers greater control over the reaction, avoiding potential side reactions that can occur with whole cells. uni-pannon.hu

Alcohol Dehydrogenases (ADHs) are a key class of enzymes for the synthesis of chiral alcohols. They catalyze the reversible oxidation of alcohols to aldehydes or ketones, and importantly, the enantioselective reduction of prochiral aldehydes and ketones to chiral alcohols. researchgate.netchempap.org The production of (S)-2-phenyl-1-propanol has been achieved with high enantioselectivity using ADHs. For instance, recombinant horse-liver alcohol dehydrogenase (HLADH) has shown outstanding enantioselectivity (100%) in the conversion of racemic 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol. uni-pannon.huuni-pannon.hu This reaction requires a cofactor, NADH, and a regeneration system, which can be achieved by using ethanol (B145695) as a co-substrate. uni-pannon.huchempap.org

A mutant of Candida tenuis xylose reductase (CtXR D51A), an aldo-keto reductase, demonstrated very high catalytic efficiency and enantioselectivity for the reduction of (S)-2-phenylpropanal. nih.gov While the isolated enzyme was prone to deactivation by the substrate, its high selectivity highlights the potential of enzyme engineering. nih.gov A combination of a laccase/TEMPO system for the non-selective oxidation of racemic this compound to the aldehyde, followed by a dynamic kinetic resolution using an ADH for the stereoselective reduction, has been developed as a deracemisation strategy. rsc.org

Lipases are another important class of enzymes, primarily used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. researchgate.netsciforum.net In a kinetic resolution, one enantiomer of the racemic starting material reacts faster, leaving the unreacted enantiomer in high optical purity.

The resolution of racemic this compound has been achieved using lipase-catalyzed enantioselective esterification. researchgate.net For example, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is highly effective. researchgate.nettandfonline.comnih.gov By tuning the reaction conditions, such as the acyl donor and solvent, high enantioselectivity can be achieved. Using lauric acid as the acyl donor in toluene (B28343), the (S)-enantiomer of 1-phenyl-1-propanol (B1198777) (a structural isomer) was obtained with 95% ee. nih.gov For this compound, the enantioselectivity of the lipase from Pseudomonas cepacia was studied using various vinyl esters as acyl donors. researchgate.net The steric properties of the acyl group can be adjusted to control the efficiency and selectivity of the resolution, with E-values (a measure of enantioselectivity) up to 66 and enantiomeric excess up to 95% being reported. researchgate.net

Data Tables

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde This table summarizes the effectiveness of different chiral catalysts in the synthesis of (S)-1-phenyl-1-propanol, a structural isomer of this compound.

| Chiral Catalyst/Ligand | Enantiomeric Excess (ee) (%) | Reference |

| (2S)-(-)-3-exo-(dimethylamino)isoborneol ((2S)-DAIB) | Up to 99 | orgsyn.org |

| α-Pinene derived amine with phenol/pyridine | Up to 80 | benthamopen.com |

| Amino acid-derived tetracoordinate complex | 86 | nih.gov |

| (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol | Up to 92 | clockss.org |

Table 2: Biocatalytic Synthesis of (S)-2-Phenyl-1-propanol This table highlights results from various biocatalytic methods for producing (S)-2-phenyl-1-propanol.

| Biocatalyst | Method | Substrate | Product | Enantiomeric Excess (ee) (%) | Yield/Titer | Reference |

| Saccharomyces cerevisiae | Whole-cell reduction | rac-2-Phenylpropionaldehyde | (S)-2-Phenyl-1-propanol | Low | - | uni-pannon.hu |

| Recombinant Horse Liver ADH | Isolated enzyme reduction | rac-2-Phenylpropionaldehyde | (S)-2-Phenyl-1-propanol | 100 | - | uni-pannon.hu |

| Engineered E. coli (CtXR D51A + FDH) | Whole-cell dynamic kinetic resolution | rac-2-Phenylpropanal | (S)-2-Phenyl-1-propanol | 93.1 | 115 g/L | nih.gov |

| Pseudomonas cepacia Lipase | Isolated enzyme kinetic resolution | rac-2-Phenyl-1-propanol | (R)-2-Phenyl-1-propanol | Up to 95 | - | researchgate.net |

| Laccase/TEMPO + ADH | One-pot deracemisation | rac-2-Phenyl-1-propanol | (S)- or (R)-2-Phenyl-1-propanol | >99 | Quantitative | rsc.org |

Chemoenzymatic Strategies

The synthesis of this compound can be effectively achieved through chemoenzymatic strategies that combine chemical and enzymatic reactions. One such strategy involves the non-selective oxidation of racemic this compound to the corresponding racemic 2-phenylpropionaldehyde, followed by a stereoselective enzymatic reduction.

A notable example is the use of a laccase/TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl) system for the initial oxidation step. rsc.orgrsc.org Laccase from Trametes versicolor combined with TEMPO as a mediator facilitates the oxidation of racemic this compound to racemic 2-phenylpropionaldehyde. rsc.org This oxidation has been demonstrated to yield up to 85% of the aldehyde. rsc.org Following the chemical oxidation, an alcohol dehydrogenase (ADH) is employed for the stereoselective reduction of the intermediate aldehyde to the desired enantiomer of this compound. rsc.orgrsc.org This two-step, one-pot methodology allows for the deracemisation of the starting material to produce an enantiomerically pure product. rsc.org

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral alcohols like this compound, theoretically enabling a 100% yield of a single enantiomer from a racemic mixture. This process combines the kinetic resolution of a racemate by an enzyme with the in-situ racemization of the less reactive enantiomer.

In the context of this compound synthesis, DKR is typically applied to the precursor, racemic 2-phenylpropionaldehyde. The process involves the stereoselective reduction of one aldehyde enantiomer by an alcohol dehydrogenase (ADH), while the other enantiomer undergoes rapid racemization, continuously replenishing the substrate for the enzymatic reduction. researchgate.netresearchgate.net

Several enzymes have been successfully used for the DKR of 2-phenylpropionaldehyde. Horse Liver Alcohol Dehydrogenase (HLADH) has been shown to facilitate a DKR process, yielding (2S)-2-phenylpropanol with good yields and enantiomeric ratios in both aqueous solutions and buffered organic solvent mixtures. researchgate.netresearchgate.net More recently, engineered enzymes have demonstrated exceptional performance. For instance, a single point mutant (D51A) of Candida tenuis xylose reductase (CtXR) has been employed in a reductive enzymatic DKR for preparing (S)-2-phenylpropanol. nih.gov This engineered enzyme, when used as a whole-cell biocatalyst, can convert racemic 2-phenylpropanal to (S)-2-phenylpropanol with high yield and enantiomeric excess. nih.gov

The success of a DKR process relies on several factors, including the high enantioselectivity of the enzyme and the compatibility of the racemization catalyst with the biocatalyst and reaction conditions. rsc.org

Cofactor Regeneration Systems (e.g., NADH Regeneration)

The stereoselective reduction of 2-phenylpropionaldehyde to this compound catalyzed by alcohol dehydrogenases (ADHs) is dependent on the nicotinamide (B372718) cofactor NADH (Nicotinamide Adenine Dinucleotide, reduced form). chempap.orguni-pannon.hu Due to the high cost of NADH, its stoichiometric use is economically unfeasible for large-scale synthesis. Therefore, an efficient in-situ cofactor regeneration system is crucial. chempap.orgasm.org

A common and effective method is the "second substrate" or "coupled-substrate" approach, where a second reaction catalyzed by the same enzyme regenerates the cofactor. chempap.org In the synthesis of this compound, ethanol is frequently used as a co-substrate. chempap.orguni-pannon.hu The ADH catalyzes the oxidation of ethanol to acetaldehyde, which simultaneously reduces NAD+ to NADH, making the cofactor available for the primary reaction—the reduction of 2-phenylpropionaldehyde. chempap.orguni-pannon.hu This ethanol/acetaldehyde system has been shown to be effective for cofactor regeneration. chempap.org

Another approach involves using a separate enzyme for cofactor regeneration. Formate dehydrogenase is one such enzyme used in a whole-cell biocatalyst system, where it facilitates NADH-recycling. nih.gov Glucose can also serve as a co-substrate for cofactor regeneration in whole-cell systems, such as with Saccharomyces cerevisiae. researchgate.net The development of efficient NADH regeneration systems is a key area of research, with studies exploring novel pathways, such as a two-gene ethanol utilization pathway that could theoretically yield two molecules of NADH per molecule of ethanol, offering a potential 100% improvement over glucose dehydrogenase systems. biorxiv.org

When comparing isolated enzymes to whole-cell biocatalysts, the rate of cofactor regeneration can be a limiting factor. In studies using recombinant horse-liver ADH, cofactor regeneration was identified as the rate-limiting step. researchgate.netuni-pannon.hu Conversely, in whole-cell systems like Saccharomyces cerevisiae, the rate of cofactor regeneration was found to be twice that of substrate conversion, indicating a more efficient regeneration process within the cell. researchgate.netuni-pannon.hu

Enzyme Engineering and Mutagenesis for Enhanced Performance

To overcome the limitations of wild-type enzymes, such as low activity, poor stability, or insufficient enantioselectivity, enzyme engineering and mutagenesis are employed. These techniques aim to create superior biocatalysts for the synthesis of this compound.

Directed evolution and site-saturation mutagenesis are powerful tools for improving enzyme properties. For instance, directed evolution was applied to the thermostable alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH) to create mutants effective in the dynamic reductive kinetic resolution (DYRKR) of racemic 2-phenylpropanal. nih.gov By using iterative saturation mutagenesis, both (S)- and (R)-selective mutants were developed, yielding the respective alcohol enantiomers in nearly pure form. nih.gov

A notable success in enzyme engineering for this compound synthesis is the modification of Candida tenuis xylose reductase (CtXR). nih.gov A single point mutant, CtXR D51A, exhibited a 270-fold increase in enzymatic activity and improved enantioselectivity for (S)-2-phenylpropanal. nih.gov This mutant demonstrated a catalytic efficiency of 43·10³ s⁻¹ M⁻¹ for (S)-2-phenylpropanal. nih.gov

Similarly, site-saturation mutagenesis of the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) at residue W110 led to mutants with significantly improved performance. The W110A mutant gained activity towards (S)-1-phenyl-2-propanol, a substrate for which the wild-type enzyme shows no detectable activity. nih.govoup.com Further mutagenesis at this position yielded mutants like W110V, which showed remarkable enantioselectivity in the reduction of phenylacetone (B166967). rsc.org These engineered enzymes are not only more active but can also be more stable and stereoselective, making them highly valuable for industrial applications. nih.gov

Table 1: Examples of Engineered Enzymes for this compound Synthesis This table is interactive. Users can sort and filter the data.

| Original Enzyme | Mutant | Target Reaction | Key Improvement(s) | Reference(s) |

| Candida tenuis xylose reductase (CtXR) | D51A | Reductive DKR of (S)-2-phenylpropanal | 270-fold higher activity, improved enantioselectivity | nih.gov |

| Thermoanaerobacter brockii ADH (TbSADH) | Multiple mutants | DYRKR of rac-2-phenylpropanal | Created (S)- and (R)-selective mutants | nih.gov |

| Thermoanaerobacter ethanolicus SADH (TeSADH) | W110A | Reduction of phenylacetone | Gained activity on previously non-reactive substrate | nih.gov, oup.com |

| Thermoanaerobacter ethanolicus SADH (TeSADH) | W110V | Reduction of phenylacetone | High enantioselectivity (>99.9% ee) | rsc.org |

Process Optimization in Synthesis

Reaction Condition Studies (Temperature, pH, Solvent Effects)

The optimization of reaction conditions such as temperature, pH, and solvent is critical for maximizing the efficiency of this compound synthesis.

Temperature: The reaction temperature significantly influences enzyme activity and stability. For the lipase-catalyzed kinetic resolution of (R,S)-1-phenyl-1-propanol, an increase in temperature from 10°C to 60°C led to a higher enantiomeric excess (ee), with the optimal temperature found to be 50°C. tandfonline.com In another study involving the synthesis of 2-phenylethanol (B73330), a related compound, the synthesis ability was enhanced with an increase in temperature from 25°C to 37°C. nih.gov However, for the preparation of 1-erythro-2-amino-1-phenyl-1-propanol, a derivative, lower temperatures between -15°C and 0°C are preferred to achieve higher yields of the desired stereoisomer. google.com

pH: The pH of the reaction medium is crucial, as the starting material, an alpha-ketol, can be sensitive to extreme pH conditions, leading to racemization and isomerization. google.com For the enzymatic production of (S)-2-phenyl-1-propanol using recombinant horse-liver ADH, a phosphate (B84403) buffer with a pH of 8.0 was utilized. uni-pannon.hu In studies on a related compound, an acidic environment of pH 4.5 was found to enhance the synthesis of 2-phenylethanol. nih.gov

Solvent Effects: Due to the low water solubility of the substrate (2-phenylpropionaldehyde) and the product (this compound), organic solvents are often required, creating a two-phase system. chempap.orguni-pannon.hu The choice of solvent significantly impacts enzyme activity and enantioselectivity. chempap.orgtandfonline.com In the stereoselective reduction of 2-phenylpropionaldehyde, isopropyl ether was identified as the most suitable solvent compared to tert-butyl methyl ether or ethyl acetate (B1210297). chempap.org The hydrophobicity of the solvent, often denoted by log P, plays a key role, with higher enantioselectivity often observed in more hydrophobic solvents like toluene (log P 2.5) and hexane (B92381) (log P 3.5). tandfonline.com The ratio of the aqueous to the organic phase also requires optimization. For instance, in the isopropyl ether-water system, a volume ratio of 37/63 (water/organic) was found to be optimal, producing optically pure (S)-2-phenyl-1-propanol. chempap.org

Table 2: Optimized Reaction Conditions for this compound Synthesis This table is interactive. Users can sort and filter the data.

| Reaction Type | Parameter | Optimal Value/Condition | Outcome | Reference(s) |

| Lipase-catalyzed resolution | Temperature | 50°C | 95% ee(S) | tandfonline.com |

| ADH-catalyzed reduction | Solvent | Isopropyl ether | 26.8% yield | chempap.org |

| ADH-catalyzed reduction | pH | 8.0 | - | uni-pannon.hu |

| ADH-catalyzed reduction | Water/Solvent Ratio (v/v) | 37/63 (Water/Isopropyl Ether) | 25% yield, >95% optical purity | chempap.org |

| Lipase-catalyzed resolution | Solvent | Toluene | 95% ee(S) | tandfonline.com |

Yield and Selectivity Optimization

Optimizing yield and selectivity is a primary goal in the synthesis of this compound. This involves fine-tuning various parameters, including catalyst loading, substrate concentration, and the choice of reagents.

In a reductive enzymatic dynamic kinetic resolution for (S)-2-phenylpropanol, a catalyst loading of 40 g (cell dry weight) per liter was used to convert 1 M racemic 2-phenylpropanal. nih.gov This process yielded 843 mM (115 g/L) of (S)-phenylpropanol with a 93.1% enantiomeric excess (ee). nih.gov The study highlighted that the substrate-to-biocatalyst ratio was a key factor in determining the final enantiopurity and product titer. nih.gov Increasing the catalyst loading generally led to higher conversion but could decrease the enantiomeric excess if not properly balanced with substrate concentration. nih.gov

For lipase-catalyzed resolutions, the choice of acyl donor is also critical. In the resolution of (R,S)-1-phenyl-1-propanol, lauric acid (a 12-carbon fatty acid) was found to be the optimal acyl donor, resulting in an ee(S) of 95% in 2.5 hours. tandfonline.com

In chemoenzymatic strategies, such as the laccase/TEMPO oxidation followed by ADH reduction, optimizing the initial oxidation step is important to maximize the aldehyde intermediate for the subsequent stereoselective reduction. Running the oxidation at a higher substrate concentration (90 mM) was found to decrease the formation of an undesired carboxylic acid byproduct. rsc.org The subsequent bioreduction step, depending on the chosen ADH, can yield either the (R)- or (S)-enantiomer with high enantiomeric purity. rsc.org For example, using an ADH from Rhodococcus ruber (ADH-A) resulted in (S)-2-phenyl-1-propanol with >99% ee and a 95% yield. rsc.org

Ultimately, a combination of optimizing reaction conditions (as discussed in 2.3.1) and carefully selecting catalysts, reagents, and their respective concentrations is necessary to achieve high yields and selectivities in the synthesis of this compound. nih.govtandfonline.com

By-product Minimization

In the synthesis of this compound, particularly in stereoselective preparations, the minimization of by-products is critical for achieving high purity and yield. One notable area of research involves the oxidation of racemic this compound.

In a chemoenzymatic approach combining a laccase from Trametes versicolor and the mediator TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the primary by-product observed is 2-phenylpropionic acid. rsc.org The formation of this undesired carboxylic acid can be suppressed by adjusting the reaction conditions. Research has shown that increasing the substrate concentration of rac-2-phenyl-1-propanol from 30 mM to 90 mM leads to a decrease in the formation of the acid by-product to less than 7%. rsc.org At a lower substrate concentration of 30 mM, the acid by-product could account for up to 15% of the product mixture. rsc.org

Other synthetic strategies focus on preventing by-product formation from the outset. For instance, a patented method involving the Grignard reaction of chlorobenzene (B131634) with isobutyraldehyde (B47883) is designed to achieve high product purity, which inherently implies minimal by-product formation. This process, which avoids costly catalysts, is reported to yield this compound with a purity that can exceed 99%, thereby reducing waste and downstream purification costs. google.com Similarly, methods involving the reduction of cumene (B47948) hydroperoxide using sulfides have been developed to achieve high conversion rates and yields, simplifying the process and minimizing unwanted side reactions. google.com

Scalability and Industrial Feasibility Studies

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges, including cost, efficiency, and catalyst stability. Several studies have focused on addressing these issues to enhance commercial viability.

A significant factor in industrial feasibility is the cost and reusability of catalysts. For processes like the hydrogenation of precursors to phenylpropanolamine, the ability to reuse expensive noble metal catalysts such as palladium or platinum is essential for the method to be commercially feasible. google.com In biocatalytic methods, the stability and reuse of the biocatalyst are paramount. For example, in the oxidation of (RS)-2-phenyl-1-propanol using Acetobacter aceti, immobilizing the bacterial cells in calcium alginate not only improved stability and substrate tolerance but also allowed the catalyst to be reused for at least five cycles without a significant loss in enantioselectivity. researchgate.net

Biocatalytic routes often face challenges with substrate and product inhibition, which can halt the reaction and limit productivity. In the bioreduction of 1-phenyl-2-propanone to (S)-1-phenyl-2-propanol using Rhodococcus erythropolis, stepwise feeding of the substrate was employed to overcome substrate inhibition. nih.gov To tackle product inhibition, strategies such as in situ product removal using Amberlite XAD-7 resin or employing a dodecanol (B89629) second phase have proven effective, significantly increasing the final product concentration. nih.gov

The choice between whole-cell biocatalysts and isolated enzymes also has scalability implications. While whole cells like Saccharomyces cerevisiae have the advantage of in-built cofactor regeneration, they may exhibit lower enantioselectivity. uni-pannon.hu Isolated enzymes, such as horse-liver alcohol dehydrogenase (ADH), can offer outstanding enantioselectivity (100% in one study) but may be more expensive and require an external cofactor regeneration system. uni-pannon.hu A coupled system using resting cells of R. erythropolis with permeabilized Bacillus subtilis cells (containing glucose dehydrogenase) has been developed to achieve efficient cofactor regeneration, demonstrating a viable path for preparative-scale synthesis. nih.gov

Furthermore, downstream processing, such as the separation of enantiomers, must be scalable. The use of glutaraldehyde-crosslinked chitosan (B1678972) membranes for the chiral resolution of (R,S)-2-phenyl-1-propanol is being explored as a practical method for industrial-scale applications, with studies showing high enantiomeric excess. researchgate.net Patented industrial methods emphasize process simplification, use of readily available raw materials, and reduced equipment requirements, all of which are crucial for scalability. google.comgoogle.com

Interactive Table: Scalability and Industrial Feasibility of this compound Synthesis Methods

| Synthetic Method | Key Scalability Feature | Reported Yield/Productivity | Advantage for Industrial Feasibility | Source(s) |

| Grignard Reaction (Chlorobenzene + Isobutyraldehyde) | Simple process, avoids expensive catalysts | Yield up to 91.1%, Purity >99% | Reduces production cost and waste, low equipment requirements. | google.com |

| Bioreduction by R. erythropolis | Overcoming product inhibition with resin/second phase | Final product: 68 mM (with resin) | Enables higher product concentration, making the process more efficient. | nih.gov |

| Oxidation by immobilized Acetobacter aceti | Catalyst reusability | Catalyst reusable for at least 5 cycles | Lowers catalyst cost and simplifies downstream processing. | researchgate.net |

| Chiral Separation with Chitosan Membrane | Potential for large-scale enantiomeric separation | 90% enantiomeric excess (%e.e.) | Provides a practical method for obtaining optically pure product. | researchgate.net |

| Reduction of Cumene Hydroperoxide with Sulfide | Fast reaction, simple equipment, high conversion rate | High conversion and yield reported | Increases plant factor and productivity, lowering production costs. | google.com |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to create more environmentally sustainable and economically viable processes. A major focus is the use of biocatalysts and environmentally benign reagents.

Biocatalysis is at the forefront of green synthetic strategies for this compound. The use of enzymes and whole-cell organisms operates under mild conditions (ambient temperature and pressure), reducing energy consumption. researchgate.netuni-pannon.hu Laccase-mediated oxidation is a prime example of a green process; it utilizes aerial oxygen as the oxidant and produces water as the only by-product, which is a significant advantage over methods that use hazardous chemical oxidants. researchgate.net

The choice of solvent is another key aspect of green chemistry. Research into the synthesis of related heterocyclic compounds highlights the use of greener solvents like 2-propanol or polyethylene (B3416737) glycol (PEG-400) to replace more hazardous traditional organic solvents. acs.org

Waste reduction and atom economy are also central to green synthesis designs. A patented method for producing this compound from chlorobenzene and isobutyraldehyde was developed specifically to reduce the "three wastes" (waste gas, wastewater, and industrial residue). google.com Similarly, a method for producing 2-phenyl-2-propanol (B165765) (a related tertiary alcohol) via cumene oxidation uses a reusable, non-metallic, nitrogen-doped carbon catalyst and oxygen as the oxidant, which is environmentally friendly and corrosion-free. google.com The reduction of cumene hydroperoxide with sulfides is noted for producing wastewater with a low salt content, reducing the environmental burden of effluent treatment. google.com

The development of one-pot cascade reactions further enhances the green credentials of a synthesis. A deracemization process for rac-2-phenyl-1-propanol combines a non-selective laccase/TEMPO oxidation with a stereoselective reduction by an alcohol dehydrogenase (ADH) in a single pot. rsc.org This approach improves atom economy and process efficiency by minimizing intermediate isolation and purification steps. rsc.org

Interactive Table: Application of Green Chemistry Principles in this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Example Method | Benefit | Source(s) |

| Use of Renewable Feedstocks/Catalysts | Use of biocatalysts (enzymes, whole cells) | Oxidation with Acetobacter aceti; Reduction with S. cerevisiae | Mild conditions, high selectivity, biodegradable catalysts. | researchgate.netuni-pannon.hu |

| Benign Solvents | Use of 2-propanol or PEG-400 as reaction medium | Synthesis of N-heterocycles using a CuO@C catalyst | Reduces use and generation of hazardous substances. | acs.org |

| Atom Economy / Waste Minimization | One-pot cascade reactions | Deracemization combining laccase oxidation and ADH reduction | Avoids intermediate isolation, reduces solvent use and waste. | rsc.org |

| Safer Reagents | Use of O₂ as an oxidant, producing H₂O as a by-product | Laccase-mediated oxidation of this compound | Eliminates the need for hazardous oxidizing agents. | researchgate.net |

| Catalysis | Use of reusable heterogeneous or immobilized catalysts | Immobilized A. aceti cells; reusable nitrogen-doped carbon | Improves efficiency, reduces catalyst waste and cost. | researchgate.netgoogle.com |

| Design for Energy Efficiency | Reactions at normal pressure and moderate temperatures | Grignard synthesis method; biocatalytic reactions | Lowers energy consumption and associated costs. | google.comuni-pannon.hu |

Chemical Transformations and Reaction Mechanisms

Oxidation Reactions

2-Phenyl-1-propanol, as a primary alcohol, can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. smolecule.comcymitquimica.com

The controlled oxidation of this compound yields 2-phenylpropanal (B145474). smolecule.com This transformation can be achieved using various selective oxidizing agents that are mild enough to prevent over-oxidation to the carboxylic acid.

One notable method involves the use of a laccase/TEMPO catalytic system. rsc.org Studies have demonstrated that using laccase from Trametes versicolor in conjunction with (2,2,6,6-tetramethylpiperidine-1-oxyl), known as TEMPO, can convert racemic this compound into 2-phenylpropionaldehyde with yields as high as 85%. rsc.orgresearchgate.net Other reagents for this selective oxidation include pyridinium (B92312) chlorochromate (PCC), a milder form of chromic acid that effectively converts primary alcohols to aldehydes. libretexts.org A continuous flow protocol utilizing catalytic TEMPO with sodium hypochlorite (B82951) (NaOCl) in a biphasic system has also been reported as an effective method for this conversion. acs.org

Table 1: Methods for Selective Oxidation of this compound to 2-Phenylpropanal

| Oxidizing System | Catalyst/Reagent | Yield | Source(s) |

| Chemoenzymatic | Laccase / TEMPO | 85% | rsc.orgresearchgate.net |

| Flow Chemistry | TEMPO / NaOCl | --- | acs.org |

| Chemical Reagent | Pyridinium Chlorochromate (PCC) | --- | libretexts.org |

| Supported Reagent | IBX-polystyrene | --- | merckmillipore.com |

When stronger oxidizing agents are used, or under different reaction conditions, this compound can be fully oxidized to 2-phenylpropanoic acid. smolecule.com This reaction can be facilitated by oxidizing agents such as potassium permanganate (B83412) or dichromate. smolecule.com For instance, during the laccase/TEMPO-mediated oxidation of racemic this compound, the formation of racemic 2-phenylpropionic acid was observed as a side product, accounting for up to 15% of the total product. rsc.org

Furthermore, specific biocatalytic methods have been developed for the enantioselective oxidation of this compound. Strains of microorganisms, such as Acetobacter aceti, have been shown to catalyze the enantioselective oxidation of (RS)-2-phenyl-1-propanol to produce (S)-2-phenylpropionic acid with high enantioselectivity. researchgate.netresearchgate.net The enantiomeric ratio for this biotransformation can exceed 200. researchgate.net

The catalytic oxidation of this compound has been a subject of significant research, focusing on developing efficient and selective methods.

A prominent area of study is chemoenzymatic systems, particularly the laccase/TEMPO system. This method utilizes a laccase enzyme to oxidize the substrate in the presence of a mediator like TEMPO. rsc.orgresearchgate.net A one-pot methodology has been developed that combines the non-selective laccase/TEMPO-mediated oxidation of the alcohol to an aldehyde with a subsequent enantioselective bioreduction to achieve deracemisation. rsc.orgresearchgate.net

Metal-based catalytic systems have also been explored. A novel and efficient copper(I)-catalyzed oxidation of alcohols has been developed using di-tert-butyldiaziridinone as the oxidant under mild, neutral conditions, which is suitable for a wide variety of primary and secondary alcohols. nih.gov Another system employs a combination of Cu(I) and 9-azabicyclo[3.3.1]nonan-3-one-N-oxyl (ABNO) for the effective aerobic oxidation of a broad range of alcohols. rsc.org Additionally, a binary catalyst system of Fe(NO₃)₃–FeBr₃ has been shown to accomplish the selective aerobic oxidation of benzylic alcohols at room temperature. mdma.ch

Further Oxidation to Carboxylic Acids

Reduction Reactions

While this compound is an alcohol that can be oxidized, its chiral enantiomers are often synthesized via the stereoselective reduction of a precursor carbonyl compound.

The enantioselective reduction of the prochiral ketone, 2-phenylpropanal, is a key pathway to producing optically active this compound. chempap.org This transformation is frequently accomplished using biocatalysts, particularly alcohol dehydrogenases (ADHs). chempap.orguni-pannon.hu

Research has focused on using ADH for the stereoselective reduction of 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol. chempap.orgresearchgate.net One study investigated this reaction in a two-phase organic solvent system to overcome the low water solubility of the substrate and product, achieving in situ cofactor (NADH) regeneration. chempap.org Using this method in a water-isopropyl ether system, (S)-2-phenyl-1-propanol was produced with 96% optical purity. chempap.org

Comparative studies have been conducted on different biocatalyst forms. In one such study, an isolated recombinant horse-liver ADH was compared to a whole-cell biocatalyst (Saccharomyces cerevisiae). The isolated enzyme demonstrated superior performance, catalyzing the conversion with 100% enantioselectivity. uni-pannon.hu This high degree of stereocontrol is crucial for applications requiring enantiopure compounds. uni-pannon.hu

Derivatization Reactions

The hydroxyl group in this compound is a site for various derivatization reactions, most commonly esterification and etherification, to produce more complex molecules. fiveable.meontosight.ai

Esterification involves the reaction of this compound with a carboxylic acid, often in the presence of an acid catalyst, to form an ester. smolecule.com This reaction is significant for creating derivatives used as flavoring and fragrance agents. A related process is transesterification, where lipase-catalyzed reactions with vinyl esters have been studied for their enantioselectivity, which is important for producing specific chiral compounds. smolecule.com Another example of forming an ester derivative is the reaction with acetic anhydride, often in the presence of pyridine, which is used in analytical procedures to create an acetylated version of the molecule. nih.govresearchgate.net

Esterification

Esterification is a fundamental reaction where this compound reacts with a carboxylic acid, often in the presence of an acid catalyst, to form an ester and water. smolecule.com This process is significant for creating derivatives with applications in fragrances and as flavoring agents. smolecule.com

Enzymatic esterification, particularly using lipases like Candida antarctica lipase (B570770) B (CALB) and Rhizomucor miehei lipase (RML), has been investigated for the kinetic resolution of racemic this compound. researchgate.net In these reactions, the enzyme selectively acylates one enantiomer, allowing for the separation of the (R) and (S) forms. Studies have shown that CALB is generally superior to RML in terms of both reaction rate and enantioselectivity. researchgate.net The choice of the acyl donor, such as different fatty acids, can significantly influence the enantioselectivity of the reaction. researchgate.netubbcluj.ro For instance, in the esterification of a similar primary alcohol, decanoic acid yielded high enantioselectivity. researchgate.net

The enantioselective oxidation of racemic this compound to (S)-2-phenylpropionic acid using Acetobacter aceti provides another route to chiral compounds, achieving high enantiomeric excess. researchgate.net

Table 1: Lipase-Catalyzed Esterification of Racemic Alcohols

| Lipase | Substrate | Acyl Donor | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | This compound | Various fatty acids | CALB shows higher reaction rates and enantioselectivity compared to RML. | researchgate.net |

| Rhizomucor miehei lipase (RML) | This compound | Various fatty acids | Lower reaction rates and enantioselectivity compared to CALB. | researchgate.net |

| Candida rugosa lipase | (R,S)-Ibuprofen | 1-propanol (B7761284) / 2-propanol | Preferentially esterified the S-enantiomer. Primary alcohols like 1-propanol are better substrates than secondary alcohols. | umk.pl |

Transesterification

Transesterification involves the conversion of an ester into another ester by reacting with an alcohol. In the context of this compound, this reaction is often catalyzed by lipases for enantioselective synthesis. smolecule.com Lipase-catalyzed transesterification with vinyl esters is particularly effective for producing chiral compounds due to its enantioselectivity. smolecule.comjetir.org

Studies have explored the use of various lipases, such as those from Pseudomonas cepacia (PCL), for the transesterification of this compound. researchgate.net The choice of the acyl donor, specifically vinyl esters with aromatic rings, has been shown to enhance enantioselectivity. jetir.orgacs.org For example, using vinyl 3-(p-iodophenyl)propanoate or vinyl 3-(p-trifluoromethylphenyl)propanoate as acyl donors with PCL resulted in high enantiomeric ratios. researchgate.net

Vinyl acetate (B1210297) is a commonly used and effective acyl donor in these reactions because the byproduct, vinyl alcohol, tautomerizes to the stable and unreactive acetaldehyde, making the reaction essentially irreversible. psu.eduresearchgate.net A comparison between Candida antarctica lipase B (CALB) and a conventional tin-based catalyst for the transesterification of vinyl acetate with this compound demonstrated the superior efficiency of the enzyme, achieving complete conversion in a much shorter time. researchgate.netijsrst.com

Table 2: Comparison of Catalysts in Transesterification of Vinyl Acetate with this compound

| Catalyst | Conversion | Reaction Time | Reference |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | 100% | 2 hours | researchgate.net |

Substitution Reactions at Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through substitution reactions. For instance, it can be converted to the corresponding alkyl halide. The hydroxyl group can be substituted with a halide, such as chloride, using reagents like thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and achieving desired products with high selectivity.

Mechanistic Investigations of Synthetic Routes

The synthesis of this compound can be achieved through various routes, with the Grignard reaction being a prominent method. smolecule.com This involves the reaction of phenylmagnesium bromide with propanal. smolecule.com The mechanism begins with the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. libretexts.orgchemguide.co.uk Subsequent hydrolysis of this intermediate yields this compound. youtube.compearson.com

Another synthetic route is the reduction of 2-phenylpropionaldehyde. The enantioselective conversion of racemic 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol has been studied using alcohol dehydrogenases (ADH). uni-pannon.hu The mechanism involves the transfer of a hydride from the cofactor NADH to the aldehyde, catalyzed by the enzyme. uni-pannon.hu

Understanding Catalytic Cycles

Catalytic transfer hydrogenation is a key method for the synthesis of alcohols, including this compound, from the corresponding aldehydes or ketones. wikipedia.org These reactions often utilize transition metal complexes, such as those of rhodium or ruthenium, as catalysts and an alcohol like isopropanol (B130326) as the hydrogen donor. chimia.chpolimi.itnih.gov

The catalytic cycle for transfer hydrogenation generally involves two main pathways: the "direct hydrogen transfer" and the "hydridic route". polimi.it In the hydridic route, a metal-hydride species is formed, which then transfers the hydride to the carbonyl substrate. polimi.itresearchgate.net For example, in the transfer hydrogenation of cinnamaldehyde (B126680) using a rhodium catalyst and sodium formate (B1220265) as the hydrogen source, a proposed mechanism involves the coordination of the aldehyde to a rhodium dihydride species, followed by reductive elimination of the product alcohol. chimia.ch The catalyst is then regenerated in subsequent steps. chimia.ch

Influence of the Phenyl Group on Reactivity

The phenyl group in this compound significantly influences its chemical reactivity through both steric and electronic effects. The bulky nature of the phenyl group can create steric hindrance, affecting the approach of reagents to the reactive center. This is particularly relevant in enzyme-catalyzed reactions, where the substrate must fit into the active site of the enzyme. The stereochemistry of the molecule, dictated by the position of the phenyl group, is a key factor in the enantio-differentiation by lipases. researchgate.net

Electronically, the phenyl group is electron-withdrawing via induction but can also act as an electron-donating group through resonance. These electronic effects can influence the stability of intermediates and transition states in reactions. For instance, in the oxidation of the alcohol, the phenyl group can stabilize adjacent carbocationic character that may develop during the reaction. The study of the vibrational spectra of this compound using techniques like FT-IR and DFT calculations helps in understanding the electronic properties and reactivity of the molecule. researchgate.net

Advanced Analytical and Characterization Methodologies

Spectroscopic Characterization

Spectroscopy is a cornerstone for the molecular-level investigation of 2-Phenyl-1-propanol, with each technique offering unique insights into its chemical structure.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. researchgate.netresearchgate.net The FT-IR spectrum is typically recorded from a neat sample using a capillary cell or via Attenuated Total Reflectance (ATR). nih.gov

Key absorptions in the FT-IR spectrum confirm the presence of the hydroxyl (-OH) group and the phenyl ring. A prominent, broad absorption band corresponding to the O-H stretching vibration is typically observed in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain appear just above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations within the aromatic ring produce characteristic peaks in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching vibration of the primary alcohol is also a key diagnostic peak. nih.gov

Table 1: Selected FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3360 (broad) | O-H stretch |

| ~3085, 3065, 3028 | Aromatic C-H stretch |

| ~2960, 2925, 2872 | Aliphatic C-H stretch |

| ~1603, 1495, 1453 | Aromatic C=C stretch |

Data compiled from representative spectra.

FT-Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and aids in a comprehensive vibrational analysis. researchgate.netresearchgate.net

NMR spectroscopy is an indispensable tool for elucidating the precise carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR spectra are used to provide a complete picture of the molecule's connectivity. nih.gov

In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The single proton on the chiral carbon (C2) presents as a multiplet due to coupling with adjacent protons. The two diastereotopic protons of the CH₂OH group appear as distinct signals, often as a doublet of doublets, and the methyl group (CH₃) protons resonate as a doublet. The hydroxyl proton gives a broad singlet that can exchange with D₂O.

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. The carbons of the phenyl ring resonate in the δ 126-142 ppm range. The carbon bearing the hydroxyl group (C1), the chiral methine carbon (C2), and the methyl carbon (C3) have characteristic chemical shifts in the aliphatic region.

Table 2: Typical ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.19 - 7.35 | m | 5H | Aromatic (C₆H₅) |

| 3.65 - 3.75 | m | 2H | -CH₂OH (C1) |

| 2.95 - 3.05 | m | 1H | -CH- (C2) |

| 1.55 (broad s) | s | 1H | -OH |

Data are representative and may vary based on solvent and spectrometer frequency.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 141.9 | Aromatic (C-ipso) |

| 129.3 | Aromatic (CH) |

| 128.3 | Aromatic (CH) |

| 126.4 | Aromatic (CH) |

| 68.4 | -CH₂OH (C1) |

| 42.1 | -CH- (C2) |

Data based on computational predictions and database entries.

UV-Vis spectroscopy is used to study the electronic transitions within this compound, which are primarily associated with the phenyl group. The benzene (B151609) ring contains a conjugated π-electron system that absorbs UV radiation. For unconjugated benzene rings, characteristic absorptions occur around 250-270 nm. A method for the quality control of phenylpropanol specifies measuring absorbance at a wavelength of 257 nm, which falls within this expected range. google.com This absorption corresponds to the π → π* electronic transition of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, determining its purity, and analyzing its enantiomeric composition.

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for assessing the purity of this compound. tcichemicals.com Commercial specifications for this compound frequently cite a purity of >98.0% as determined by GC. thermofisher.comthermofisher.com In GC-MS analysis, the compound is separated on a capillary column and then fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, with the molecular ion peak [M]⁺ observed at m/z 136. nih.govmassbank.eu The fragmentation pattern is characteristic of the structure, with major peaks often corresponding to the loss of functional groups.

Table 4: Major Fragments in the GC-MS (EI) of this compound

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 136 | [M]⁺ (Molecular Ion) | Moderate |

| 105 | [C₈H₉]⁺ (Loss of CH₂OH) | Base Peak |

Data sourced from MassBank and PubChem. nih.govmassbank.eu

High-Performance Liquid Chromatography is a versatile technique for the analysis of this compound, particularly when dealing with non-volatile impurities or for enantiomeric separation. Reversed-phase HPLC is commonly employed for purity analysis. A typical system might use a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing a modifier like formic acid. mtc-usa.com Detection is often achieved using a UV detector set to a wavelength where the phenyl group absorbs, such as 220 nm. mtc-usa.com

Furthermore, chiral HPLC is crucial for separating the (R) and (S) enantiomers of this compound. This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the related isomer 1-phenyl-2-propanol (B48451), a Shiseido Ceramospher Chiral RU-1 column with methanol (B129727) as the mobile phase has been used for enantiomeric resolution. tandfonline.com Similar principles and column types are applied for the chiral separation of this compound.

Table 5: Example HPLC Method for Separation of Related Alcohols

| Parameter | Condition |

|---|---|

| Column | Cogent Bidentate C18™, 4µm, 100Å |

| Mobile Phase | A: DI Water / 0.1% Formic AcidB: Acetonitrile / 0.1% Formic Acid |

| Gradient | 10% B to 50% B over 6 minutes |

| Flow Rate | 1.0 mL/min |

This method demonstrates the separation of structurally similar organic alcohols and is applicable for the analysis of this compound. mtc-usa.com

Table 6: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14295 |

| (S)-(-)-2-Phenyl-1-propanol | 447661 |

| (R)-(+)-2-Phenyl-1-propanol | 637841 |

| 1-Phenyl-2-propanol | 7900 |

| 2-Phenyl-2-propanol (B165765) | 12053 |

| Water | 962 |

| Acetonitrile | 6342 |

| Methanol | 887 |

| Chloroform-d (CDCl₃) | 75141 |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) for this compound is critical, as its enantiomers can exhibit different biological activities. Chiral chromatography, in both gas (GC) and high-performance liquid (HPLC) formats, is the primary technique for separating and quantifying the (R)- and (S)-enantiomers.

A variety of chiral stationary phases (CSPs) have been successfully employed for this purpose. In HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are common. For instance, columns like Chiralpak AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), can be used to resolve the enantiomers. nih.gov Another approach involves using a quinidine (B1679956) carbamate-type CSP bonded to silica (B1680970) under normal phase conditions, with mobile phases containing ethyl acetate (B1210297) as a polar modifier, which has demonstrated effective separation of 2-phenylpropanol enantiomers. nih.gov

More novel CSPs have also been developed. A chiral porous organic cage (POC) based stationary phase has shown good separation performance for this compound, achieving a resolution (Rs) value of 2.30 with a mobile phase of n-hexane/isopropanol (B130326). mdpi.com Furthermore, chiral metal-organic materials, such as a specific variant denoted CMOM-3S, have been utilized as CSPs in GC to separate this compound enantiomers. jiangnan.edu.cn Research into homochiral pentyl cage-coated capillary GC columns has also proven effective for the enantioseparation of this compound. mdpi.com

In some studies, derivatization is performed prior to GC analysis. For example, the enantiomers can be derivatized using trifluoroacetic anhydride, and the resulting products are then separated on a specialized capillary column, such as a LIPODEX E. uni-pannon.hu Beyond chromatography, membrane-based separation techniques using materials like cellulose acetate butyrate (B1204436) or glutaraldehyde-crosslinked chitosan (B1678972) have achieved high enantiomeric excess, with reported values reaching 98% and 90%, respectively. researchgate.netresearchgate.net

The table below summarizes the performance of various chiral separation methods for this compound.

Table 1: Chiral Separation Methods for this compound

| Method | Chiral Selector/Stationary Phase | Mobile Phase/Conditions | Result |

|---|---|---|---|

| HPLC | Chiral Porous Organic Cage (POC) | n-Hexane/Isopropanol | Resolution (Rs) = 2.30 mdpi.com |

| HPLC | Quinidine Carbamate on Silica | Eluents with Ethyl Acetate | Effective Separation nih.gov |

| GC | Homochiral Pentyl Cage-Coated Column | - | Baseline or near-baseline separation mdpi.com |

| Adsorption | UiO-67-Typed Zr-MOF | - | Enantiomeric Excess (ee) up to 99.6% doi.org |

| Membrane | Cellulose Acetate Butyrate | Aqueous solution | Enantiomeric Excess (ee) > 98% researchgate.net |

Retention Behavior Studies

The retention behavior of this compound in chromatographic systems is influenced by the physicochemical properties of the stationary and mobile phases. In reversed-phase liquid chromatography, the interaction between the analyte and the stationary phase is key. Studies on phenyl-sepharose columns, for instance, examine the hydrophobic interactions that govern retention.

On chiral stationary phases, the retention mechanism is more complex, involving a combination of interactions that lead to enantioselective recognition. For a quinidine carbamate-based CSP, thermodynamic data helps elucidate the mechanism of enantioselectivity and the structure of the selector's chiral center. nih.gov For polysaccharide-based CSPs like amylose tris(3,5-dimethylphenylcarbamate), the retention of analytes is a balance between electrostatic and solvophobic interactions. nih.gov The concentration of alcohol modifiers, such as isopropanol, in the mobile phase can significantly alter these interactions and, consequently, the retention factor. nih.gov

In a study using a chiral porous organic cage stationary phase, the retention factor (k₁) for the first-eluting enantiomer of this compound was documented, providing quantitative data on its retention under specific normal-phase conditions (n-hexane/isopropanol). mdpi.com The lipophilic character of phenylpropanol derivatives also plays a significant role in their retention on reversed-phase media, where retention is often correlated with the hydrophobicity of the molecule. ues.rs.ba

Mass Spectrometry (MS) Applications

High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the impurity profiling of various substances, and it has specific applications related to this compound. While this compound is a legitimate chemical compound, it has also been identified as a route-specific impurity in the clandestine synthesis of amphetamine-type stimulants. aalto.fiacs.org

Forensic analyses of illicitly produced methamphetamine have used GC-MS to identify impurities that provide intelligence on the synthetic route employed. acs.orgnih.gov Specifically, this compound is a known impurity when 1-phenyl-2-propanone (P2P) is subjected to certain reductive amination conditions. acs.org Its presence in a seized sample can, therefore, indicate the specific chemical pathway used in its manufacture. The analysis typically involves a liquid-liquid extraction of the sample, followed by GC separation of the components and MS detection for identification. acs.org The high sensitivity of this method allows for the detection of trace-level impurities.

Purity and Impurity Assessment Methodologies

The assessment of purity for this compound involves evaluating both its chemical purity (the percentage of the main compound) and its enantiomeric purity (the excess of one enantiomer over the other). A multi-technique approach is often necessary for a comprehensive evaluation.

Gas chromatography (GC) with a flame ionization detector (FID) is a standard method for determining chemical purity, with commercial standards often specifying a purity of 97% or higher. sigmaaldrich.comcpachem.com For impurity identification, GC coupled with mass spectrometry (GC-MS) is the preferred method, as it can elucidate the structure of unknown minor components. acs.org

Chiral chromatography, as detailed in section 4.2.3, is essential for assessing enantiomeric purity. sigmaaldrich.com Both chiral GC and HPLC can be used to determine the enantiomeric excess (e.e.) or enantiomeric ratio. sigmaaldrich.comsigmaaldrich.com

Impurity assessment is not limited to residual starting materials or by-products from synthesis. In the context of forensic chemistry, impurity profiling aims to create a chemical signature of a sample. This involves identifying a range of impurities, including those specific to the synthesis route, such as 1-phenyl-2-propanol in certain amphetamine batches. acs.orgresearchgate.net The methodology involves careful sample preparation, often requiring both basic and acidic extractions to isolate all relevant impurities, followed by GC-MS analysis. acs.org The resulting impurity profile can be stored in a database and used to link different seizures or identify manufacturing trends. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14295 nih.govnih.gov |

| (R)-2-Phenyl-1-propanol | 177050 nih.gov |

| (S)-2-Phenyl-1-propanol | 447661 fishersci.cacenmed.com |

| 1-Phenyl-1-propanol (B1198777) | 7147 nih.govuni.lu |

| 1-Phenyl-2-propanol | 12783 sigmaaldrich.com |

| 1-Phenyl-2-propanone | 7678 |

| 3-Chloro-1-phenylpropanol | 80894 |

| Amphetamine | 3007 |

| Benzyl (B1604629) cyanide | 8367 |

| Cellulose acetate butyrate | 78550 |

| Chitosan | 71853 |

| Ethyl acetate | 8857 |

| Glutaraldehyde | 3485 |

| Isopropanol | 3776 |

| Methamphetamine | 10836 |

| n-Hexane | 8058 |

| Phenylacetic acid | 999 |

| Quinidine | 441059 |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the optimized geometry and electronic properties of 2-phenyl-1-propanol. These methods solve the Schrödinger equation for the molecule, providing detailed insights into its quantum mechanical nature.

Density Functional Theory (DFT) has been a primary method for studying this compound and its isomers. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. Studies have utilized DFT calculations to analyze the molecular structure, vibrational frequencies (FT-IR and FT-Raman), and electronic properties of the compound. researchgate.netresearchgate.net For instance, theoretical calculations using DFT have been performed to understand the frontier orbital energy gap and related properties, which helps in illustrating the reactivity of the molecule. researchgate.net In a comprehensive study of the related compound 1-phenyl-1-propanol (B1198777), DFT calculations with the B3LYP and B3PW91 methods were used to determine optimized geometric parameters and vibrational frequencies. sjctnc.edu.in

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have also been applied to study phenylpropanol structures. While computationally more demanding than DFT, they provide a valuable benchmark. Early conformational analysis of 1-phenyl-2-propanol (B48451) utilized ab initio calculations with STO-3G and 4-31G basis sets to determine the most stable conformer, identifying a structure stabilized by an intramolecular OH-π hydrogen bond. scispace.comcapes.gov.br In comparative studies of 1-phenyl-1-propanol, the Hartree-Fock method was used alongside DFT to calculate geometric parameters, vibrational frequencies, and electronic properties. sjctnc.edu.innih.gov Furthermore, ab initio optimizations at the MP2/6-31G* level have been used to model the structures of related compounds like 1-phenyl-2-propanol. nist.gov

The choice of basis set is critical for the accuracy of quantum chemical calculations. For this compound, geometry optimization and property calculations have been performed using Pople-style basis sets. A common choice is the 6-311++G(d,p) basis set, which is a triple-zeta valence basis set that includes diffuse functions (+) on heavy and hydrogen atoms and polarization functions (d,p) on heavy and hydrogen atoms, respectively. researchgate.netresearchgate.net This level of theory, specifically B3LYP/6-311++G(d,p) , has been used to obtain the optimized molecular structure and fundamental vibrational frequencies. researchgate.net In earlier ab initio studies on related conformers, geometry was optimized with the minimal STO-3G basis set, followed by single-point energy calculations with the more flexible 4-31G basis set to achieve more reliable energy results. scispace.com

Ab Initio Methods

Electronic Structure and Reactivity Analysis

Analysis of the electronic structure provides a framework for understanding the chemical reactivity and kinetic stability of this compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding electronic transitions and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. dergipark.org.trschrodinger.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com

For the related compound 1-phenyl-1-propanol, these energies have been calculated using the B3LYP/6-311++G(d,p) method. sjctnc.edu.in The analysis of the frontier orbital energy gap provides insights into the compound's reactivity. researchgate.netresearchgate.net

Table 1: Calculated Frontier Orbital Energies for 1-Phenyl-1-propanol Data based on calculations using the B3LYP/6-311++G(d,p) level of theory.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.42 |

| LUMO | -0.49 |

| Energy Gap (ΔE) | 5.93 |

This interactive table summarizes the frontier molecular orbital energies calculated for 1-phenyl-1-propanol, a structural isomer of this compound.

Charge Distribution (NBO Analysis)

Thermodynamic Property Calculations

The thermodynamic properties of this compound have been determined through both theoretical calculations and critically evaluated experimental data. researchgate.netnist.gov Theoretical calculations, often performed using DFT, can provide valuable data on parameters such as entropy, enthalpy, and heat capacity. researchgate.net These calculations complement experimental findings and provide a more complete thermodynamic profile of the compound.

The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including this compound. nist.gov This database contains recommended values for a range of properties as a function of temperature and pressure.

Selected Thermodynamic Properties of this compound from NIST/TRC Web Thermo Tables

This table is interactive. Click on the headers to sort.

| Property | Conditions / Functional Dependence |

|---|---|

| Normal Boiling Temperature | Liquid and Gas |

| Critical Temperature | Liquid and Gas |

| Critical Pressure | Liquid and Gas |

| Boiling Temperature | as a function of Pressure |

| Density | Liquid in equilibrium with Gas, as a function of Temperature (210 K to 687 K) |

| Enthalpy of Vaporization | Liquid to Gas, as a function of Temperature |

| Heat Capacity at Constant Pressure | Ideal Gas, as a function of Temperature |

| Viscosity | Liquid in equilibrium with Gas, as a function of Temperature (298.136 K to 680 K) |

| Thermal Conductivity | Liquid in equilibrium with Gas, as a function of Temperature (200 K to 610 K) |

Data sourced from NIST/TRC Web Thermo Tables. nist.gov

In a specific computational study, the thermodynamic parameters for this compound were calculated, providing a theoretical basis for its thermal behavior. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to investigate the atomic-scale structure and behavior of this compound and its isomers in the liquid state. acs.org These simulations provide insights into supramolecular structures, particularly the formation of clusters through hydrogen bonding. acs.org